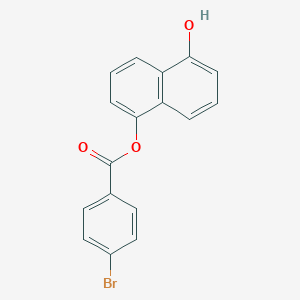
(5-Hydroxynaphthalen-1-yl) 4-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Hydroxynaphthalen-1-yl) 4-bromobenzoate, also known as HNB, is a chemical compound used in scientific research. It is a member of the family of fluorescent probes, which are widely used in biological and chemical studies. HNB is a potent fluorescent probe, which is used to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling.
作用机制
The mechanism of action of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate involves the binding of the probe to the target molecule, which results in a change in the fluorescence intensity. The change in fluorescence intensity can be used to monitor the activity of the target molecule.
Biochemical and Physiological Effects:
(5-Hydroxynaphthalen-1-yl) 4-bromobenzoate has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with normal cellular processes. Therefore, it is a safe and effective tool for studying biological processes.
实验室实验的优点和局限性
The advantages of using (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate in lab experiments are its high sensitivity and selectivity. It is a potent fluorescent probe, which allows for the detection of low concentrations of target molecules. In addition, (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is easy to use and does not require any specialized equipment.
The limitations of using (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate in lab experiments are its limited photostability and its sensitivity to pH changes. (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is prone to photobleaching, which can limit its usefulness in long-term experiments. In addition, changes in pH can affect the fluorescence intensity of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate, which can lead to inaccurate results.
未来方向
There are several future directions for the use of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate in scientific research. One potential application is in the field of cancer research. (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate has been shown to selectively bind to cancer cells, which could be used to develop new diagnostic and therapeutic tools.
Another potential application of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is in the field of drug discovery. (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate can be used to identify potential drug candidates by screening large libraries of compounds for their ability to bind to the probe.
In addition, (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate could be used to study the function of membrane proteins, which are important targets for drug discovery. Membrane proteins are notoriously difficult to study, but (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate could provide a new tool for their characterization.
Conclusion:
In conclusion, (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate, or (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate, is a potent fluorescent probe used in scientific research. Its high sensitivity and selectivity make it a valuable tool for studying biological processes. While it has some limitations, such as its photostability and sensitivity to pH changes, there are many potential future directions for the use of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate in scientific research, including cancer research, drug discovery, and the study of membrane proteins.
合成方法
The synthesis of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate involves the reaction of 5-hydroxynaphthalene-1-carboxylic acid with 4-bromobenzoyl chloride in the presence of triethylamine. The reaction takes place in dichloromethane, and the product is obtained after purification by column chromatography.
科学研究应用
(5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is widely used in scientific research as a fluorescent probe. It is used to study protein-protein interactions, enzyme activity, and cell signaling. In addition, (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is also used in the field of drug discovery to identify potential drug candidates.
属性
分子式 |
C17H11BrO3 |
|---|---|
分子量 |
343.2 g/mol |
IUPAC 名称 |
(5-hydroxynaphthalen-1-yl) 4-bromobenzoate |
InChI |
InChI=1S/C17H11BrO3/c18-12-9-7-11(8-10-12)17(20)21-16-6-2-3-13-14(16)4-1-5-15(13)19/h1-10,19H |
InChI 键 |
VVYYBSJZWFZKCZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)Br)C(=C1)O |
规范 SMILES |
C1=CC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)Br)C(=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



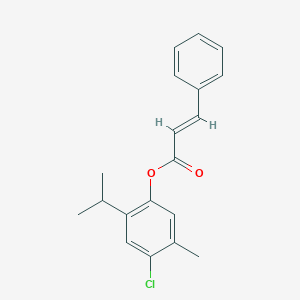
![Ethyl 2-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290511.png)
![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290514.png)


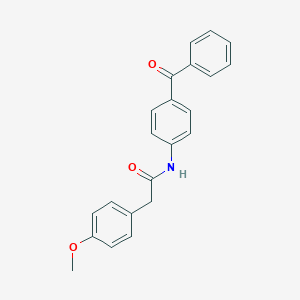


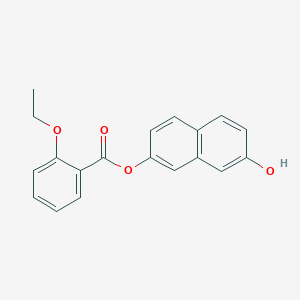
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B290525.png)
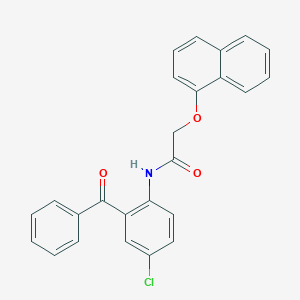
![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290531.png)